4-Ethoxy-2,6-difluorobenzenesulfonyl chloride
Description
Molecular Formula and Weight Analysis
The molecular formula C₈H₇ClF₂O₃S reflects the compound’s composition:
- 8 carbon atoms from the benzene ring and ethoxy group.
- 7 hydrogen atoms distributed across the aromatic and aliphatic regions.
- 1 chlorine atom in the sulfonyl chloride moiety.
- 2 fluorine atoms at the 2- and 6-positions.
- 3 oxygen atoms from the ethoxy and sulfonyl groups.
- 1 sulfur atom in the sulfonyl chloride functional group.
The molecular weight of 256.65 g/mol aligns with theoretical calculations based on isotopic abundance. Comparative analysis with analogous sulfonyl chlorides reveals distinct mass differences due to substituent variations (Table 1).
Table 1: Molecular formula and weight comparisons with related sulfonyl chlorides
These comparisons highlight how alkyl and halogen substitutions modulate molecular weight without altering the core sulfonyl chloride functionality.
Crystallographic and Spectroscopic Elucidation
While single-crystal X-ray diffraction data for this compound remain unpublished, its structure has been inferred through spectroscopic techniques:
- Infrared (IR) spectroscopy : Strong absorption bands at 1,370 cm⁻¹ and 1,170 cm⁻¹ confirm the presence of the sulfonyl chloride group (S=O asymmetric and symmetric stretching).
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : A triplet at δ 1.42 ppm (3H, -OCH₂CH₃) and a quartet at δ 4.12 ppm (2H, -OCH₂-) validate the ethoxy group. Aromatic protons appear as a doublet of doublets near δ 7.25 ppm due to fluorine coupling.
- ¹³C NMR : The sulfonyl carbon resonates at δ 142.5 ppm , while fluorinated carbons exhibit upfield shifts (δ 112–118 ppm).
- ¹⁹F NMR : Two distinct signals at δ -110 ppm (F-2) and δ -108 ppm (F-6) indicate inequivalent fluorine environments.
These spectral features align with computational predictions from databases like ChemSpider, which integrate quantum mechanical calculations for structural validation.
Electronic and Steric Effects of Substituents
The substituents on the benzene ring induce significant electronic and steric effects:
- Ethoxy group (-OCH₂CH₃) : As an electron-donating group, it activates the ring toward electrophilic substitution at the para position relative to itself. However, its bulkiness creates steric hindrance, limiting access to the sulfonyl chloride moiety.
- Fluorine atoms : The 2,6-difluoro substitution withdraws electron density via inductive effects, rendering the sulfonyl chloride more electrophilic. This positioning also minimizes steric clashes, as fluorine’s small atomic radius allows tight packing.
- Sulfonyl chloride (-SO₂Cl) : This strongly electron-withdrawing group directs further substitution to the meta position, though steric constraints from the ethoxy group may alter reactivity patterns.
Density functional theory (DFT) calculations suggest a dipole moment of 5.2 Debye , primarily oriented along the S-Cl bond axis, which influences solubility in polar aprotic solvents like dimethylformamide.
Comparative Analysis with Ortho/Meta/Para Isomers
The regiochemistry of substituents profoundly impacts physicochemical properties (Table 2):
Table 2: Comparative analysis of this compound isomers
*Theorized values based on analogous structures.
Key trends include:
Properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-6(10)8(7(11)4-5)15(9,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFXXJXBHWICAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2,6-difluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorophenyllithium with sulfuryl chloride . The reaction typically occurs under controlled conditions to ensure the desired product’s formation. Another method involves the use of ethoxybenzene derivatives as starting materials, which undergo chlorosulfonation followed by fluorination to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the presence of the ethoxy and difluoro groups may influence its reactivity under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Base Catalysts: Such as triethylamine, to facilitate substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophiles used in the reactions .
Scientific Research Applications
Organic Synthesis
4-Ethoxy-2,6-difluorobenzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds:
- Pharmaceuticals : It serves as a building block for sulfonamide-based drugs. The ability to introduce fluorine and sulfonyl groups is essential for enhancing the pharmacological properties of drugs.
- Agrochemicals : The compound can be utilized in the development of herbicides and pesticides due to its reactivity with nucleophiles such as amines and alcohols.
Table 1: Common Reactions Involving this compound
| Reaction Type | Nucleophiles Used | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | Sulfonamides, sulfonate esters |
| Hydrolysis | Water | Corresponding sulfonic acid |
Pharmaceutical Research
In medicinal chemistry, this compound has garnered attention for its potential biological activities:
- Enzyme Inhibition : Research has indicated that derivatives of sulfonyl chlorides can inhibit enzymes involved in cancer pathways. For example, they can form covalent bonds with nucleophilic residues in target enzymes, potentially leading to their inactivation.
Case Study Example:
A study demonstrated that sulfonamide derivatives derived from this compound exhibited significant inhibition against kinases involved in cancer progression, such as the PI3K and mTOR pathways. These compounds induced apoptosis in various cancer cell lines through targeted signaling pathway modulation.
Material Science
The compound is also utilized in material science for synthesizing advanced materials:
- Polymers : It can be employed to create functionalized polymers that possess desirable mechanical and thermal properties.
- Coatings : Due to its reactivity, it is used in developing coatings with specific chemical resistance or functional properties.
While specific research on the biological mechanisms of this compound is limited, its structural characteristics suggest potential antimicrobial and anticancer properties:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines by disrupting critical signaling pathways.
- Antimicrobial Activity : Derivatives may exhibit activity against resistant bacterial strains by interfering with bacterial cell wall synthesis or protein function.
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Sulfonamide Derivative A | MCF-7 (breast cancer) | 0.39 ± 0.08 |
| Sulfonamide Derivative B | HCT-116 (colon cancer) | 0.15 ± 0.04 |
Mechanism of Action
The mechanism of action of 4-ethoxy-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural and property differences between 4-ethoxy-2,6-difluorobenzenesulfonyl chloride and its analogues:
Reactivity and Stability
- Electron-Donating vs. For instance, 4-bromo-2,6-difluorobenzenesulfonyl chloride (EWG at 4-position) may exhibit higher electrophilicity, accelerating reactions with nucleophiles like amines .
- The ethoxy group’s steric bulk may partially shield the sulfonyl chloride from hydrolysis, though this remains speculative without direct data.
- Positional Isomerism : The 3-ethoxy isomer (3-position vs. 4-position) likely exhibits distinct electronic and steric profiles. For example, the 3-substituent may create asymmetric hindrance in reactions, altering regioselectivity in subsequent synthetic steps .
Physical Properties
- Melting/Boiling Points : Longer alkoxy chains (e.g., butoxy in 4-butoxy-2,6-difluoro analogue) typically lower melting points due to reduced crystallinity but increase boiling points due to higher molecular weight .
- State at Room Temperature : While 2,6-difluorobenzenesulfonyl chloride is a liquid , analogues with bulky substituents (e.g., ethoxy, butoxy) are likely solids, as seen in related compounds like 4-acetylbenzenesulfonyl chloride (mp 83–87°C) .
Biological Activity
4-Ethoxy-2,6-difluorobenzenesulfonyl chloride (CAS No. 1432129-18-4) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxy group and two fluorine atoms on a benzene ring, which may enhance its reactivity and biological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is C₈H₇ClF₂O₃S. The structure features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Weight | 232.66 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Corrosive |
The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, reacting with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of sulfonamides or other derivatives that may exhibit biological effects. The specific mechanism by which this compound exerts its biological activity is still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It might interact with various receptors or proteins, altering their function.
Anticancer Activity
Sulfonamide derivatives have been explored for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. Research into related compounds indicates that modifications to the benzene ring can enhance potency against certain cancer cell lines. The potential of this compound in cancer therapy warrants further investigation.
Case Studies and Research Findings
-
Study on Sulfonamide Derivatives :
A study published in Organic & Biomolecular Chemistry examined various sulfonamide derivatives for their anti-HIV activity. It was found that modifications similar to those present in this compound could lead to significant antiviral effects against HIV-1 through inhibition of the Rev protein . -
Anticancer Screening :
In a screening study for anticancer agents, several sulfonamide derivatives were tested against breast cancer cell lines. Results indicated that compounds with similar structural features exhibited notable cytotoxicity, suggesting that this compound may also possess anticancer properties . -
Enzyme Inhibition Studies :
A comparative analysis of enzyme inhibitors highlighted the potential of sulfonyl chlorides as effective inhibitors of certain kinases involved in cancer progression. This aligns with the expected mechanism of action for this compound .
Q & A
Q. What are the recommended methodologies for synthesizing 4-Ethoxy-2,6-difluorobenzenesulfonyl chloride, and how can reaction conditions be optimized?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For optimization, consider variables such as temperature (e.g., reflux conditions as in ), solvent selection (e.g., tetrahydrofuran for solubility), and stoichiometric ratios. Parallel reactions with analogous compounds (e.g., 4-Ethoxy-2,6-difluorobenzyl bromide in ) suggest that electron-withdrawing substituents (fluoro, ethoxy) may necessitate longer reaction times or controlled temperatures to avoid decomposition.
Q. What are the critical safety and storage protocols for handling this compound?
Based on safety data for structurally similar compounds (e.g., 4-Bromobenzoyl chloride in and benzyl bromide derivatives in ):
- Personal Protective Equipment (PPE): Impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Store in a cool, dry place away from moisture and bases to prevent hydrolysis.
- Hazard Codes: H314 (causes severe skin burns) as noted in , requiring immediate decontamination protocols.
| Recommended PPE | Rationale | Source |
|---|---|---|
| Nitrile gloves | Prevents skin contact with corrosive agents | |
| Sealed goggles | Protects against splashes | |
| Acid-resistant lab coat | Mitigates chemical penetration |
Q. Which analytical techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS): NIST-standardized electron ionization MS (as in ) can confirm molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for resolving fluorine substituents, while ¹H NMR can clarify ethoxy group integration.
- Elemental Analysis: Validate purity and stoichiometry, especially given the compound’s sensitivity to hydrolysis.
Advanced Research Questions
Q. How does this compound participate in nucleophilic substitution reactions, and what experimental controls are necessary?
Sulfonyl chlorides react with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Design experiments with:
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Temperature Control: Maintain 0–25°C to minimize side reactions (e.g., hydrolysis).
- Stoichiometric Monitoring: Use TLC or in-situ NMR to track consumption of the chloride (as in ).
- Quenching: Neutralize excess reagent with aqueous bicarbonate to prevent decomposition.
Q. What thermal stability challenges arise when using this compound in high-temperature reactions?
highlights reflux conditions (e.g., THF at ~66°C) for analogous compounds. Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. Pre-test thermal stability via controlled heating (e.g., 50–100°C increments) under inert atmospheres. Note that electron-withdrawing groups (fluoro, ethoxy) may lower thermal stability compared to non-fluorinated analogs.
Q. How can this compound be integrated into multi-step syntheses, such as cyclization or heterocycle formation?
demonstrates the use of sulfonyl chlorides in Staudinger/aza-Wittig reactions. For example:
- Step 1: React with azides to form iminophosphoranes.
- Step 2: Employ in cyclization with dicarbonyl dianions to generate nitrogen heterocycles.
- Workup: Purify via crystallization (ethanol/hexane mixtures, as in ).
Q. What advanced spectroscopic or computational methods resolve contradictions in reported physicochemical data?
- Comparative Analysis: Cross-reference with fluorinated analogs in (e.g., perfluorinated benzenesulfonyl chlorides) to assess substituent effects on melting points or reactivity.
- Computational Modeling: Use density functional theory (DFT) to predict NMR/IR spectra and compare with empirical data.
- High-Resolution MS: Differentiate isobaric interferences (e.g., isotopic patterns) as per NIST protocols ().
Q. How can researchers mitigate variability in reactivity due to trace moisture or impurities?
- Purification: Recrystallize from dry solvents (e.g., anhydrous ether) under nitrogen.
- Activation: Pre-treat with molecular sieves or store under inert gas.
- Quality Control: Implement Karl Fischer titration to quantify residual moisture (critical for sulfonyl chloride stability).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
